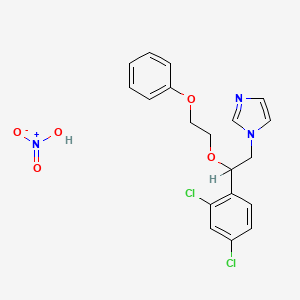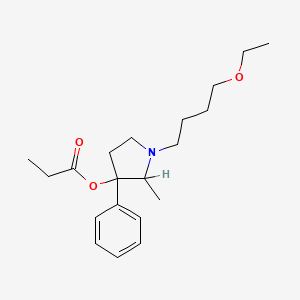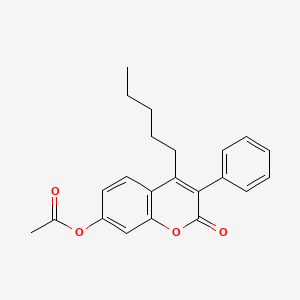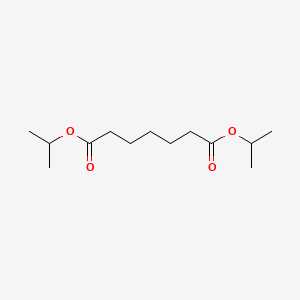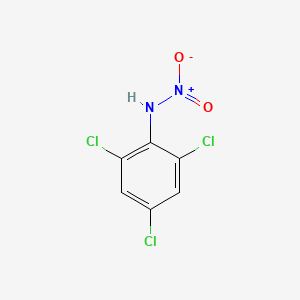
Benzenamine, 2,4,6-trichloro-N-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,4,6-trichloro-N-nitro- is a chemical compound with the molecular formula C6H3Cl3N2O2 It is a derivative of benzenamine, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a nitro group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-trichloro-N-nitro- typically involves the nitration of 2,4,6-trichlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is as follows:
[ \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NHNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,4,6-trichloro-N-nitro- involves large-scale nitration reactors with precise control over temperature and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through crystallization and recrystallization processes to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,4,6-trichloro-N-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,4,6-trichloro-benzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,4,6-trichloro-N-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,4,6-trichloro-N-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms enhance the compound’s reactivity and influence its interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2,4,6-trichloro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzenamine, 2,4,5-trichloro-: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.
Benzenamine, 2-chloro-4,6-dinitro-: Contains two nitro groups, making it more reactive and potentially more toxic.
Uniqueness
Benzenamine, 2,4,6-trichloro-N-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
71756-89-3 |
|---|---|
Molekularformel |
C6H3Cl3N2O2 |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
N-(2,4,6-trichlorophenyl)nitramide |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-3-1-4(8)6(5(9)2-3)10-11(12)13/h1-2,10H |
InChI-Schlüssel |
KIDZEOPYHXNWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


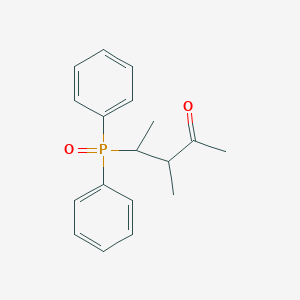
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
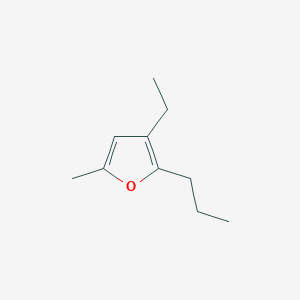
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
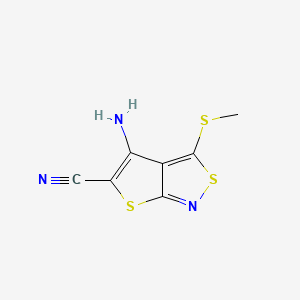
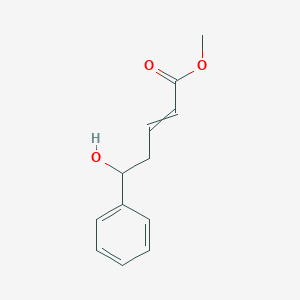
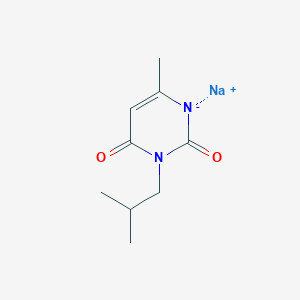
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
